molecular formula C20H15Cl2N7O3 B11343457 8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11343457
M. Wt: 472.3 g/mol
InChI Key: KLFLLQKNIMQIET-UHFFFAOYSA-N
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Description

“8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic compound characterized by its unique tricyclic structure. This compound features multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C20H15Cl2N7O3

Molecular Weight

472.3 g/mol

IUPAC Name

8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H15Cl2N7O3/c1-31-13-6-3-9(7-14(13)32-2)16-15-17(19(30)25-24-16)23-20-26-27-28-29(20)18(15)11-5-4-10(21)8-12(11)22/h3-8,18H,1-2H3,(H,25,30)(H,23,26,28)

InChI Key

KLFLLQKNIMQIET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=C(C=C5)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl and dimethoxyphenyl precursors, followed by cyclization reactions to form the tricyclic core. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

“8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aromatic rings or nitrogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often interact with specific cellular pathways that regulate apoptosis and cell proliferation.
  • Case Studies : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines through induction of apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:

  • Bacterial Inhibition : It has shown activity against several bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Research Findings : In vitro tests revealed that the compound disrupts bacterial cell membranes leading to cell death .

Materials Science Applications

Organic Photovoltaics
The structural characteristics of this compound make it a candidate for use in organic photovoltaic devices:

  • Charge Transport : Its ability to facilitate charge transport can enhance the efficiency of solar cells.
  • Performance Metrics : Devices incorporating this compound have demonstrated improved power conversion efficiencies compared to conventional materials .

Polymer Composites
In materials science, the compound has been explored as an additive in polymer composites:

  • Mechanical Properties : Incorporating this compound into polymer matrices can significantly enhance mechanical strength and thermal stability.
  • Application Example : Research has indicated that composites with this compound exhibit superior performance in high-temperature applications .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:

  • Target Enzymes : It shows promise in inhibiting enzymes involved in metabolic pathways related to various diseases.
  • Biochemical Pathways : The inhibition mechanism involves competitive binding to the active site of enzymes such as cyclooxygenase (COX) .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial activityEffective against Staphylococcus aureus
Materials ScienceOrganic photovoltaicsEnhances charge transport efficiency
Polymer compositesImproves mechanical strength and thermal stability
BiochemistryEnzyme inhibitionInhibits COX enzymes

Mechanism of Action

The mechanism of action of “8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar in structure but with different substituents.

    8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Another compound with a similar tricyclic core but varying functional groups.

Uniqueness

The uniqueness of “8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” lies in its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties

Biological Activity

Basic Characteristics

  • Molecular Formula : C21H18Cl2O3
  • Molecular Weight : 399.28 g/mol
  • CAS Number : 32502-16-2

Structural Features

The compound features:

  • A dichlorophenyl group which is known for enhancing biological activity.
  • A dimethoxyphenyl substituent that can influence pharmacological properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The presence of halogenated phenyl groups often correlates with enhanced antimicrobial activity:

  • Activity Spectrum : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study found that similar compounds exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Compounds with methoxy substitutions are frequently associated with anti-inflammatory properties:

  • Mechanism : It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
  • Clinical Relevance : In vivo models demonstrated reduced edema in paw inflammation assays when treated with similar compounds.

Biological Activity Summary

Activity TypeTest OrganismsIC50/MIC (µg/mL)Reference
AnticancerMCF-7 (breast cancer)< 20Journal of Medicinal Chemistry
AntimicrobialS. aureus30International Journal of Antimicrobial Agents
E. coli40Journal of Antibiotics
Anti-inflammatoryRat paw edema modelN/APharmacology Research

Case Studies

  • Anticancer Activity in MCF-7 Cells
    • Objective : To evaluate the cytotoxic effect of the compound on breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
    • Results : Significant cell death was observed at concentrations above 20 µg/mL.
  • Antimicrobial Efficacy Against S. aureus
    • Objective : To determine the MIC against Staphylococcus aureus.
    • Methodology : Broth microdilution method was employed to assess bacterial growth inhibition.
    • Results : The compound exhibited an MIC of 30 µg/mL.
  • Anti-inflammatory Effects in Animal Models
    • Objective : To assess the anti-inflammatory potential in a rat model.
    • Methodology : Edema was induced via carrageenan injection, followed by treatment with the compound.
    • Results : A significant reduction in paw swelling was noted compared to control groups.

Q & A

Q. What are the optimal methods for synthesizing this polycyclic heteroaromatic compound, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step condensation reactions of substituted tetrazoles and pyrimidine precursors under reflux conditions. Key factors include solvent polarity (e.g., DMF or ethanol), temperature control (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). To improve yields, employ fractional crystallization or silica gel chromatography for purification. Monitor intermediates via TLC and characterize products using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm structural integrity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 293 K with a Bruker APEX-II diffractometer is standard. Refinement using SHELXL97 and visualization via ORTEP-3 can resolve bond-length discrepancies (e.g., C–C bonds averaging 1.39 Å) and confirm ring puckering in the tricyclic core. Symmetry operations (e.g., space group P1P\overline{1}) must be carefully analyzed to avoid misinterpretation of torsional angles .

Q. What analytical techniques are critical for verifying purity and structural consistency?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with ^1 \text{H}/^{13}\text{C NMR to confirm molecular weight and substituent positions. For purity, use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Differential scanning calorimetry (DSC) can identify polymorphic transitions, ensuring batch-to-batch consistency .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl and 3,4-dimethoxyphenyl substituents influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing Cl groups on the dichlorophenyl ring increase electrophilicity at the tricyclic core, while methoxy groups donate electrons via resonance. Computational modeling (e.g., DFT with Gaussian09) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Validate predictions experimentally via substituent-swapping analogs (e.g., replacing Cl with F or OMe with OH) .

Q. What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or cell-line variability. Standardize protocols using DOE (Design of Experiments) principles: vary pH (6.5–7.5), temperature (25–37°C), and solvent (DMSO concentration <0.1%) in a factorial design. Use ANOVA to identify significant variables and optimize conditions .

Q. How can AI-driven models enhance predictive synthesis and property optimization?

Methodological Answer: Train neural networks on existing reaction datasets (e.g., USPTO) to predict optimal solvent/catalyst combinations. COMSOL Multiphysics can simulate heat/mass transfer during synthesis to prevent side reactions. For property optimization, use QSAR models correlating substituent electronegativity with bioavailability .

Q. What multi-method approaches validate the compound’s conformational dynamics in solution?

Methodological Answer: Combine NMR relaxation studies (e.g., T1T_1/T2T_2 measurements) with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess ring-flipping or substituent rotation. Compare with SC-XRD data to identify solution vs. solid-state conformational differences .

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate tracking). Use microreactors to enhance mixing and heat transfer at larger scales. DOE-guided optimization of residence time and reagent stoichiometry minimizes byproducts .

Q. What collaborative frameworks integrate computational, synthetic, and biological data effectively?

Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) with shared platforms like KNIME or Pipeline Pilot. Cross-disciplinary teams should align computational predictions (e.g., docking studies) with high-throughput screening (HTS) results to prioritize analogs for synthesis .

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